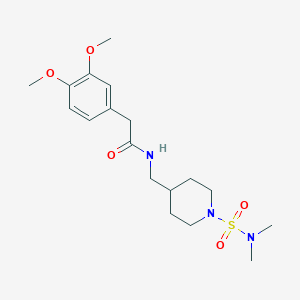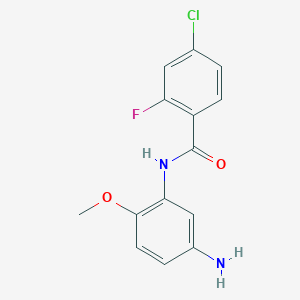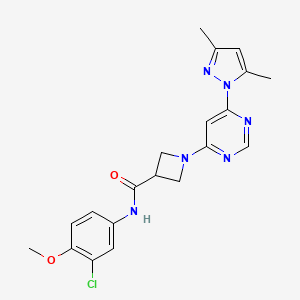![molecular formula C11H11FN2O3 B2826096 N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-hydroxyacetamide CAS No. 2093497-59-5](/img/structure/B2826096.png)
N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-hydroxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-hydroxyacetamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, an azetidinone ring, and a hydroxyacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-hydroxyacetamide typically involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a [2+2] cycloaddition reaction between an imine and a ketene.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a suitable fluorinated aromatic compound.
Hydroxyacetamide Formation: The final step involves the reaction of the azetidinone intermediate with a hydroxyacetamide derivative under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyacetamide moiety, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can target the azetidinone ring, potentially converting it into a more saturated ring system.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation Products: Oxo derivatives of the hydroxyacetamide moiety.
Reduction Products: Saturated azetidinone derivatives.
Substitution Products: Functionalized fluorophenyl derivatives.
Applications De Recherche Scientifique
N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-hydroxyacetamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-hydroxyacetamide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group enhances binding affinity, while the azetidinone ring provides structural rigidity. The hydroxyacetamide moiety may participate in hydrogen bonding, stabilizing the compound’s interaction with its target.
Comparaison Avec Des Composés Similaires
- N-[1-(4-fluorophenyl)-3-(2-thienyl)-1H-pyrazol-5-yl]benzenesulfonamide
- 3-(4-fluorophenyl)-N-[4-(4-furan-2-yl-1-oxo-2,3,7-triazaspiro[4.5]dec-3-en-2-yl)phenyl]propionamide hydrochloride
Comparison: N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-hydroxyacetamide is unique due to its combination of a fluorophenyl group, an azetidinone ring, and a hydroxyacetamide moiety. This combination imparts specific chemical and biological properties that may not be present in similar compounds. For instance, the presence of the azetidinone ring can influence the compound’s reactivity and stability, while the hydroxyacetamide moiety can enhance its solubility and interaction with biological targets.
Propriétés
IUPAC Name |
N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-hydroxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O3/c12-7-1-3-8(4-2-7)14-5-9(11(14)17)13-10(16)6-15/h1-4,9,15H,5-6H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJDPWVYBIDEDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N1C2=CC=C(C=C2)F)NC(=O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)naphthalene-1-sulfonamide](/img/structure/B2826014.png)


![3-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]-5-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2826020.png)

![1-(4-chlorobenzyl)-3-(2-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![3-[2-methoxy-2-(thiophen-3-yl)ethyl]-1-(oxan-4-yl)urea](/img/structure/B2826024.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(2,4,6-trimethoxyphenyl)propanamide](/img/structure/B2826026.png)
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2826027.png)

![3,4-dihydroisoquinolin-2(1H)-yl{5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B2826030.png)
![2-{[(4-chlorophenyl)methyl]sulfanyl}-3-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2826031.png)
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]pentanamide](/img/structure/B2826033.png)
